molecular formula C17H17BrN2O2 B1389741 3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide CAS No. 1138442-97-3

3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide

Cat. No.: B1389741
CAS No.: 1138442-97-3
M. Wt: 361.2 g/mol
InChI Key: RFYKUHAVOOKKPC-UHFFFAOYSA-N
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Description

3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide is a chemical compound with the molecular formula C17H17BrN2O2 and a molecular weight of 361.23 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide typically involves the reaction of N-ethyl-N-phenylbenzamide with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . This interaction can affect various cellular pathways and processes, depending on the specific target.

Comparison with Similar Compounds

Similar compounds to 3-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide include:

Compared to these compounds, this compound is unique due to its specific structure and the presence of both bromoacetyl and N-ethyl-N-phenylbenzamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(2-bromoacetyl)amino]-N-ethyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c1-2-20(15-9-4-3-5-10-15)17(22)13-7-6-8-14(11-13)19-16(21)12-18/h3-11H,2,12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYKUHAVOOKKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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